molecular formula C42H49ClN2O4S B14758319 (2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate

(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate

Cat. No.: B14758319
M. Wt: 713.4 g/mol
InChI Key: IJYUKSSLCNLVNM-UHFFFAOYSA-M
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Description

The compound “(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate” is a complex organic molecule that features multiple functional groups, including indole, cyclohexene, and perchlorate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, the introduction of the phenylsulfanyl group, and the final assembly of the cyclohexene structure. Typical reaction conditions may include:

    Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Phenylsulfanyl Group: This step may involve the use of thiophenol and a suitable base to introduce the phenylsulfanyl group onto the cyclohexene ring.

    Final Assembly: The final step may involve the coupling of the indole and cyclohexene structures under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted indole and cyclohexene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and has potential anticancer properties.

    Cyclohexene: A simple cyclic alkene used as a starting material in organic synthesis.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and offers a wide range of chemical reactivity and potential applications. Its specific combination of indole, cyclohexene, and phenylsulfanyl groups makes it distinct from other similar compounds.

Properties

Molecular Formula

C42H49ClN2O4S

Molecular Weight

713.4 g/mol

IUPAC Name

(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate

InChI

InChI=1S/C42H49N2S.ClHO4/c1-7-29-43-36-23-14-12-21-34(36)41(3,4)38(43)27-25-31-17-16-18-32(40(31)45-33-19-10-9-11-20-33)26-28-39-42(5,6)35-22-13-15-24-37(35)44(39)30-8-2;2-1(3,4)5/h9-15,19-28H,7-8,16-18,29-30H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

IJYUKSSLCNLVNM-UHFFFAOYSA-M

Isomeric SMILES

CCCN\1C2=CC=CC=C2C(/C1=C\C=C/3\CCCC(=C3SC4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)CCC)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3SC4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6C5(C)C)CCC)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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